

Comparative Biological Activity of 6-Methoxynicotinonitrile Derivatives: A Guide for Researchers

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Compound of Interest

Compound Name: **6-Methoxynicotinonitrile**

Cat. No.: **B102282**

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For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the biological activities of **6-methoxynicotinonitrile** derivatives, supported by experimental data. This document summarizes quantitative findings, details experimental methodologies, and visualizes key pathways and workflows to facilitate further research and development in this promising class of compounds.

Nicotinonitrile, a pyridine ring with a cyano group, and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The introduction of a methoxy group at the 6-position of the nicotinonitrile scaffold can significantly influence the molecule's electronic properties and biological interactions, leading to a diverse pharmacological profile. This guide focuses on the comparative analysis of **6-methoxynicotinonitrile** derivatives, with a primary emphasis on their anticancer activity, for which a comprehensive dataset has been evaluated.

Anticancer Activity

A key study investigating a series of 2-methoxypyridine-3-carbonitrile derivatives, isomers of **6-methoxynicotinonitrile**, has provided valuable insights into their cytotoxic potential against various human cancer cell lines. The *in vitro* anticancer activity of these compounds was assessed against liver (HepG2), prostate (DU145), and breast (MDA-MB-231) cancer cell lines.

Quantitative Data on Cytotoxicity

The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for a series of synthesized 2-methoxy-4,6-diarylpyridine-3-carbonitrile derivatives. The results are summarized in the table below.

Compound ID	R	HepG2 IC ₅₀ (μ M)	DU145 IC ₅₀ (μ M)	MDA-MB-231 IC ₅₀ (μ M)
5a	H	> 50	> 50	> 50
5b	4-CH ₃	28.3 \pm 1.2	35.1 \pm 1.5	41.7 \pm 2.1
5c	4-OCH ₃	19.5 \pm 0.9	24.8 \pm 1.1	29.3 \pm 1.4
5d	4-F	8.2 \pm 0.4	10.5 \pm 0.5	12.1 \pm 0.6
5e	4-Cl	15.7 \pm 0.7	18.9 \pm 0.9	22.4 \pm 1.1
5f	4-Br	12.4 \pm 0.6	15.2 \pm 0.7	17.8 \pm 0.8
5g	4-NO ₂	5.1 \pm 0.2	7.3 \pm 0.3	9.5 \pm 0.4
5h	3-NO ₂	6.8 \pm 0.3	8.9 \pm 0.4	10.7 \pm 0.5
5i	2-NO ₂	> 50	> 50	> 50

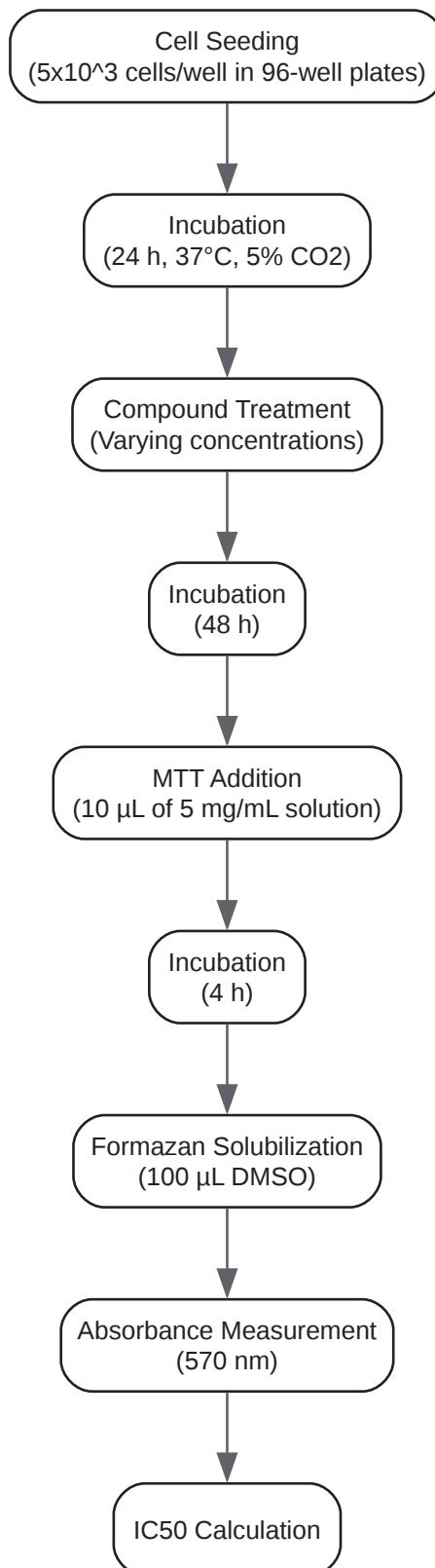
Caption: In vitro cytotoxic activity (IC₅₀ in μ M) of 2-methoxypyridine-3-carbonitrile derivatives against human cancer cell lines.

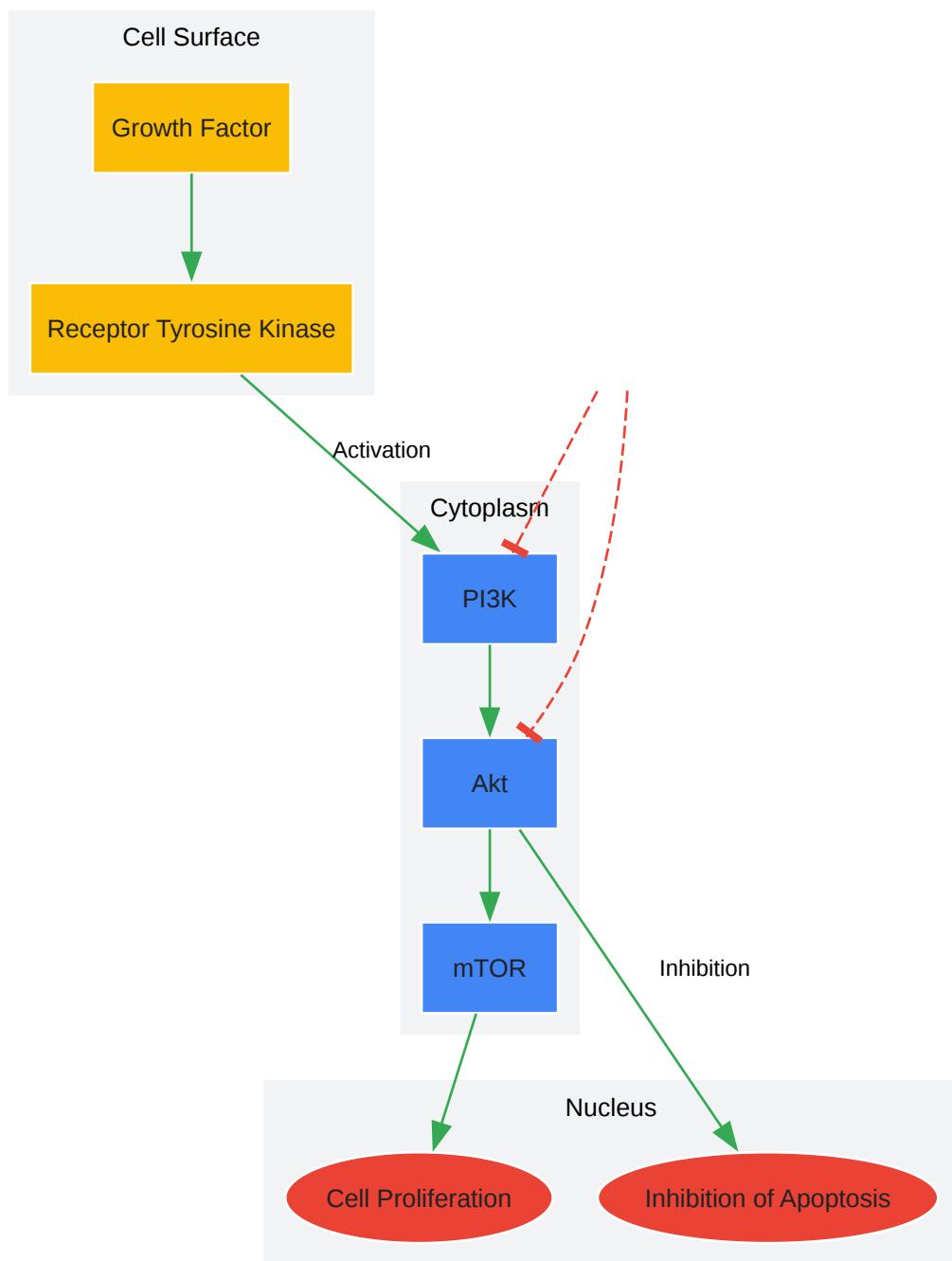
Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

Workflow for MTT Assay





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